2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile
Overview
Description
2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C10H11NO3S and a molecular weight of 225.26 g/mol . This compound is characterized by the presence of a methanesulfonyl group and a methoxy group attached to a phenyl ring, along with an acetonitrile group. It is primarily used in research and industrial applications, particularly as a reference substance for drug impurities and reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile typically involves the reaction of 3-methanesulfonyl-4-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of sodium cyanide or potassium cyanide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Major Products
Oxidation: Formation of 3-methanesulfonyl-4-methoxybenzoic acid.
Reduction: Formation of 2-(3-methanesulfonyl-4-methoxyphenyl)ethylamine.
Substitution: Formation of various substituted phenylacetonitriles depending on the nucleophile used.
Scientific Research Applications
2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile is widely used in scientific research, including:
Chemistry: As a reference substance for drug impurities and reagents in analytical chemistry.
Biology: Used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methanesulfonyl-4-ethoxyphenyl)acetonitrile
- 2-(3-Methanesulfonyl-4-hydroxyphenyl)acetonitrile
- 2-(3-Methanesulfonyl-4-methylphenyl)acetonitrile
Uniqueness
2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile is unique due to the presence of both methanesulfonyl and methoxy groups, which confer specific chemical properties and reactivity. The methoxy group enhances its solubility in organic solvents, while the methanesulfonyl group provides a site for electrophilic reactions. This combination of functional groups makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(4-methoxy-3-methylsulfonylphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-14-9-4-3-8(5-6-11)7-10(9)15(2,12)13/h3-4,7H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWCPPLDWPJGJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC#N)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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